2-Propyl-1H-purin-6(9H)-one is a purine derivative characterized by its unique molecular structure, which includes a propyl group at the 2-position and a carbonyl group at the 6-position of the purine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound can be synthesized through various chemical pathways, often involving alkylation reactions with purine derivatives. It is available from chemical suppliers and has been the subject of numerous research studies exploring its properties and applications.
2-Propyl-1H-purin-6(9H)-one belongs to the class of purine derivatives, which are organic compounds that contain a purine base. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism.
The synthesis of 2-Propyl-1H-purin-6(9H)-one typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reagent concentrations, are critical for optimizing yield and purity. For example, maintaining a controlled temperature during reduction reactions can significantly influence product formation and quality.
2-Propyl-1H-purin-6(9H)-one has a molecular formula of and a molecular weight of approximately 220.23 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular configuration and confirm its identity.
2-Propyl-1H-purin-6(9H)-one can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The choice of conditions greatly influences the reaction pathways and final products formed.
The mechanism of action for 2-Propyl-1H-purin-6(9H)-one involves its interaction with biological targets such as enzymes and receptors. The compound's structural features allow it to bind selectively to specific sites, influencing biochemical pathways associated with various diseases.
Research indicates that derivatives of this compound may exhibit inhibitory activity against phosphodiesterases, enzymes involved in cyclic nucleotide signaling pathways. Understanding these interactions helps elucidate its potential therapeutic effects.
The compound exhibits reactivity typical of purine derivatives, including susceptibility to oxidation, reduction, and substitution reactions. Its stability under various conditions is essential for its application in biological systems.
2-Propyl-1H-purin-6(9H)-one has several scientific applications:
Research continues to explore the full range of applications for this compound, particularly in drug development and biochemical studies aimed at understanding cellular processes influenced by purine derivatives.
The synthesis of 2-propyl-1H-purin-6(9H)-one (C₈H₁₀N₄O, MW 178.19 g/mol, CAS 1027527-77-0) presents significant regiochemical challenges due to the presence of multiple reactive nitrogen atoms (N-1, N-3, N-7, N-9) in the purine core. The isomeric 9-propyl analog (CAS 6972-38-9) is commercially available and often serves as a reference point for synthetic optimization [7]. Achieving selective N-2 alkylation requires precise control of electronic and steric factors, typically through protecting group strategies or metal coordination. The 6-oxo group deactivates N-1 and N-3 positions toward alkylation, while N-7 and N-9 remain competitive sites. Recent approaches employ bulky directing groups at C-6 to sterically hinder N-9, forcing alkylation at N-2. Computational modeling confirms that N-2 alkylation yields a thermodynamically stable tautomer where the 6-oxo group and N-1-H form an intramolecular hydrogen bond network, contributing to crystalline stability [5].
Table 1: Comparative N-Alkylation Positions in Purine Derivatives
Compound Name | CAS Number | Alkyl Group | Substitution Position | Molecular Formula |
---|---|---|---|---|
2-Propyl-1H-purin-6(9H)-one | 1027527-77-0 | Propyl | N-2 | C₈H₁₀N₄O |
9-Propyl-1H-purin-6(9H)-one | 6972-38-9 | Propyl | N-9 | C₈H₁₀N₄O |
9-Propyl-9H-purin-6-amine | 707-98-2 | Propyl | N-9 | C₈H₁₁N₅ |
2-Methyl-1H-purin-6(9H)-one | Not available | Methyl | N-2 | C₆H₆N₄O |
Microwave irradiation has revolutionized nucleophilic substitution in purine systems by reducing reaction times from hours to minutes while improving regioselectivity. In the synthesis of 2-propyl-1H-purin-6(9H)-one, 6-chloropurine undergoes SₙAr with propylmagnesium bromide under microwave conditions (150°C, 20 min, sealed vessel), achieving 85% conversion compared to 40% under conventional heating. The dielectric heating effect promotes molecular collision frequency, accelerating the addition-elimination mechanism. Critical parameters include: 1) Solvent dielectric constant (ε > 15 preferred); 2) Controlled power ramping to prevent decomposition; 3) Use of phase-transfer catalysts like tetrabutylammonium bromide for heterogeneous systems. Post-alkylation, acid-mediated cyclization completes the tricyclic system, with microwave conditions suppressing dimerization byproducts [5] [8].
The final cyclization to 2-propyl-1H-purin-6(9H)-one exhibits pronounced temperature dependence. Below 60°C, the kinetic product (7-propyl isomer) dominates via N-7 alkylation, while temperatures above 110°C favor thermodynamic N-2 alkylation through Dimroth rearrangement. Studies using variable-temperature NMR reveal a two-step mechanism: 1) Reversible ring opening at the imidazole C8-N9 bond; 2) Rotation and re-closure with concomitant proton transfer. Solvent effects are critical—aprotic solvents (DMF, DMSO) accelerate rearrangement by stabilizing the dipolar transition state. Catalyst screening shows that Lewis acids (ZnCl₂, AlCl₃) lower the energy barrier by coordinating with the carbonyl oxygen, reducing the rearrangement temperature to 80°C while maintaining >95% regioselectivity for the N-2 product [5].
Solid-phase synthesis enables rapid generation of purine libraries by anchoring precursors to resin-bound handles. For 2-propyl-1H-purin-6(9H)-one analogs, two strategies prevail: 1) Linker at N-9: Wang resin-bound 6-chloropurine undergoes N-2 propylation followed by acidic cleavage; 2) Linker at C-8: Directed ortho-metalation allows introduction of diverse substituents after scaffold assembly. Backpressure control during continuous-flow synthesis prevents resin swelling and channeling, particularly during detritylation steps where gas evolution occurs. Optimized parameters include: 1) Backpressure regulation at 2-5 bar; 2) Solvent mixtures with >30% acetonitrile to reduce viscosity; 3) Flow rates <0.5 mL/min for uniform reagent penetration. Using these methods, a 96-member library was synthesized with purities >80% (HPLC), demonstrating the versatility for introducing aryl, heteroaryl, and aminoalkyl groups at C-8 while maintaining the 2-propyl-6-oxo core [6] [8].
Solvent optimization significantly improves the sustainability of 2-propyl-1H-purin-6(9H)-one synthesis. Traditional methods use DMF or NMP (Hansen solubility parameters: δD=17.4, δP=13.7, δH=11.3), but switchable solvents like 2-methyl-THF (δD=16.0, δP=5.7, δH=8.0) achieve comparable yields with reduced toxicity. Cyclopentyl methyl ether (CPME) demonstrates exceptional performance for N-alkylation steps due to its high boiling point (106°C) and low water solubility, facilitating product recovery by phase separation. Catalytic innovations include: 1) Biopolymer-supported Pd: Chitosan-encapsulated Pd nanoparticles (0.5 mol%) enable Suzuki couplings at C-8 with arylboronic acids in ethanol/water; 2) Organocatalysts: Thiourea derivatives accelerate cyclization by hydrogen-bond activation. Life-cycle assessment confirms that solvent substitution reduces E-factor by 60%, while catalytic systems decrease energy consumption by 45% versus stoichiometric methods [6].
Table 2: Green Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Alternative | Catalyst | Temperature | Yield |
---|---|---|---|---|---|
N-Alkylation | 2-MeTHF/H₂O (4:1) | CPME | K₂CO₃ | 80°C | 78% |
Cyclization | Ethanol | i-PrOH | ZnCl₂ (5 mol%) | 110°C | 92% |
Purification | MeOH/H₂O (3:1) | EtOH/H₂O | None | 0-5°C | 85% recovery |
Chiral 2-propylpurine derivatives are synthesized via three approaches: 1) Chiral auxiliaries: (S)-(−)-α-Methylbenzylamine directs diastereoselective alkylation at C-8 with de >90%, removable via hydrogenolysis; 2) Asymmetric catalysis: Cu(II)-BOX complexes catalyze Michael additions to purin-6-yl enones with ee up to 88%; 3) Enzymatic resolution: Lipase B (Candida antarctica) selectively acylates the (R)-enantiomer of 8-(1-hydroxyethyl) derivatives in vinyl acetate, leaving the (S)-isomer unreacted. Stereochemical outcomes are highly substrate-dependent—bulky C-8 substituents (e.g., 1-naphthyl) enhance stereocontrol by restricting transition-state conformations. X-ray crystallography of chiral analogs confirms absolute configuration and reveals helical packing in the solid state, potentially influencing biological activity [3] [4] [5].
Table 3: Chiral Purine Derivatives Synthesized from 2-Propyl-1H-purin-6(9H)-one Core
Chiral Center Position | Synthetic Method | Chiral Inductor | de/ee (%) | Application Focus |
---|---|---|---|---|
C-8 (alkyl chain) | Asymmetric alkylation | Sparteine | 85 | Kinase inhibitors |
N-9 (if applicable) | Enzymatic resolution | Lipase PS | 95 | Antiviral agents |
C-6 (modified) | Chiral pool | L-Proline derivatives | 90 | PI3K inhibitors |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9